molecular formula C12H12N2O3 B3043622 Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate CAS No. 887411-61-2

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate

Cat. No.: B3043622
CAS No.: 887411-61-2
M. Wt: 232.23 g/mol
InChI Key: TXOXFUIIUXSZFG-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have garnered significant interest due to their diverse biological activities and potential therapeutic applications. This compound is particularly notable for its potential use in medicinal chemistry and drug development.

Mechanism of Action

Target of Action

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a compound that contains an indazole moiety . Indazole derivatives have been found to interact with a variety of biological targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

The compound’s interaction with its targets leads to changes in the cell’s gene expression. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones . This results in a more relaxed DNA conformation, promoting gene transcription. Therefore, HDAC inhibitors can increase gene expression and influence cell behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation . By inhibiting HDACs, the compound can affect various downstream effects, such as cell cycle arrest, differentiation, and apoptosis . These effects can be beneficial in the treatment of diseases like cancer, where regulation of the cell cycle and programmed cell death is often disrupted .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cell type and the genes that are affected by the increased acetylation. In general, HDAC inhibitors like this compound can lead to cell cycle arrest, induction of apoptosis, and increased expression of tumor suppressor genes . These effects can inhibit the growth of cancer cells and induce their death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and enzymes, can influence the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.

Cellular Effects

Given the broad spectrum of biological activities associated with indazole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

    Esterification: The indazole core is then subjected to esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioester derivatives.

Comparison with Similar Compounds

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can be compared with other indazole derivatives, such as:

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOXFUIIUXSZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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